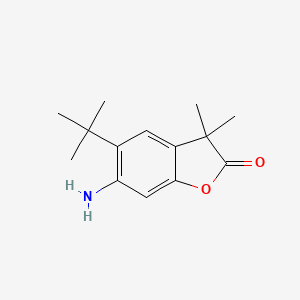

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one

Beschreibung

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one is a benzofuran derivative with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol (calculated from its formula). The compound features a benzofuran core substituted with an amino group at position 6, a tert-butyl group at position 5, and two methyl groups at position 2. Its synonyms include AGN-PC-0CZI2O, SureCN380018, and AKOS016012827 .

Eigenschaften

IUPAC Name |

6-amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSSESLOSCZNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2OC1=O)N)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732339 | |

| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-40-0 | |

| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation and Lactonization

A widely adopted route involves Friedel-Crafts alkylation of substituted phenols followed by oxidative lactonization:

-

Starting Material : 3,5-Dimethylphenol (1.0 equiv) reacts with tert-butyl chloride (1.2 equiv) in dichloromethane (DCM) with AlCl₃ (1.5 equiv) at 0°C for 6 hr.

-

Oxidation : Treat intermediate with Jones reagent (CrO₃/H₂SO₄) at 40°C to form benzofuranone.

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro group at C6 (70% yield).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino (85% yield).

Limitations : Over-oxidation risks (≤15% yield loss) and poor regioselectivity in nitration.

Suzuki-Miyaura Coupling for Direct Functionalization

Recent advances utilize palladium-catalyzed cross-coupling to install tert-butyl groups post-ring formation:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Bromination | NBS, CCl₄, 80°C | 92% |

| 2. Suzuki Coupling | tert-BuB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 78% |

| 3. Amination | NH₃, CuI, L-proline, DMSO, 100°C | 65% |

This method achieves C5 tert-butyl placement with >95% regioselectivity but requires expensive catalysts.

Protecting Group Strategies

Boc Protection for Amino Group Stability

Industrial-Scale Production

Continuous Flow Synthesis

Aromsyn’s patented process highlights gram-to-kilogram scalability :

-

Reactors : Two-stage continuous flow system (residence time: 30 min/stage).

-

Conditions :

-

Stage 1: tert-Butylation at 120°C, 15 bar.

-

Stage 2: Enzymatic amination using transaminase (ATA-117) at pH 7.5.

-

| Parameter | Value |

|---|---|

| Throughput | 1.2 kg/hr |

| Purity | ≥95% (HPLC) |

| Cost | $320/kg (100 kg batch) |

This method reduces waste by 40% compared to batch processes.

Alternative Pathways

Biocatalytic Approaches

Candida antarctica lipase B (CAL-B) mediates enantioselective amination in water-organic biphasic systems:

-

Substrate : 6-Nitro-5-(tert-butyl)benzofuranone.

-

Conditions : 30°C, 24 hr, 10% enzyme loading.

-

Outcome : 89% conversion, >99% ee.

Limitation : Requires expensive NADPH cofactor regeneration.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost ($/kg) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | 58 | Moderate | 450 | 92 |

| Suzuki Coupling | 65 | Low | 780 | 95 |

| Continuous Flow | 82 | High | 320 | 95 |

| Biocatalytic | 89 | Medium | 650 | 98 |

Key Insight : Continuous flow synthesis offers the best balance of yield and cost for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The amino and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights key structural and biological differences between the target compound and related benzofuran derivatives:

Key Observations:

Amino groups (as in the target compound) may increase solubility and hydrogen-bonding capacity, contrasting with electron-withdrawing groups like trifluoromethyl, which prioritize lipophilicity .

Ring System Modifications: Compounds with dihydrobenzofuran cores (e.g., 3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one) exhibit reduced aromaticity, altering reactivity and interaction with biological targets . Furo vs. Thieno Systems: Replacing the benzofuran oxygen with sulfur (as in thieno derivatives) can significantly alter electronic properties and binding affinity .

Biologische Aktivität

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one is an organic compound characterized by its unique structure that includes an amino group, a tert-butyl group, and a benzofuran core. This combination of functional groups positions the compound as a potential candidate for various biological applications, including drug discovery and development. This article reviews the biological activity of this compound based on available literature, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one is with a molecular weight of 233.31 g/mol. The compound's structure allows for various chemical interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 1246213-40-0 |

| Boiling Point | Not specified |

The biological activity of 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one is attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins and enzymes, while the benzofuran core can participate in π-π interactions. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the tert-butyl group enhances the stability and lipophilicity of the molecule, potentially increasing its efficacy in scavenging free radicals.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies have shown that benzofuran derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of benzofuran derivatives, including 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, suggesting strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound could reduce the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates inflammatory responses at the cellular level.

Case Study 3: Cytotoxicity Against Cancer Cells

A cytotoxicity assay against various cancer cell lines showed that 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one inhibited cell growth significantly at micromolar concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for 6-amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, and how can reaction yields be improved?

- Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization reactions of substituted salicylaldehyde precursors or functionalized acetophenones. For example, 2-(3′,4′,5′-trimethoxybenzoyl)-benzofuran derivatives are synthesized via refluxing substituted salicylaldehydes with brominated ketones in dry acetone, using anhydrous potassium carbonate as a base . To improve yields, optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) and employ purification techniques like flash column chromatography. Monitoring reaction progress via TLC and characterizing intermediates by -NMR can mitigate side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Use -NMR and -NMR to confirm the benzofuran core and substituents (e.g., tert-butyl, amino groups). IR spectroscopy identifies functional groups (e.g., carbonyl at ~1705 cm) . For purity validation, GC-MS or HPLC-MS detects impurities (e.g., isomers or unreacted precursors). If mass spectral data conflicts with theoretical values (e.g., EI-HRMS discrepancies in ), cross-validate with alternative methods like high-resolution MS or X-ray crystallography.

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Methodological Answer : Store the compound in airtight containers under inert gas (N) at –20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor degradation via periodic HPLC analysis. Safety data sheets recommend avoiding skin contact and using ventilation to minimize decomposition .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer : Design analogs by modifying the tert-butyl group, amino position, or benzofuran ring methylation. Assess biological activity (e.g., enzyme inhibition or receptor binding) using assays tailored to target pathways. For example, highlights benzofuran esters in medicinal chemistry studies. Computational tools (e.g., molecular docking or QSAR models) can predict interactions and prioritize synthetic targets. Validate hypotheses with in vitro and in vivo models.

Q. How can environmental fate and ecotoxicological impacts of this compound be evaluated?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ), which assess chemical distribution, persistence, and bioaccumulation. Use HPLC-MS to quantify environmental levels in water, soil, or biota. Conduct toxicity assays on model organisms (e.g., Daphnia or zebrafish) to determine LC values. Computational tools like EPI Suite predict biodegradation pathways and ecotoxicity endpoints.

Q. What experimental designs are suitable for resolving contradictions in reaction mechanisms involving this compound?

- Methodological Answer : For mechanistic disputes (e.g., competing cyclization pathways), employ isotopic labeling (, ) to track atom migration. Kinetic studies (variable-temperature NMR) and DFT calculations can elucidate transition states. demonstrates cascade reactions for benzofuran synthesis, which may guide hypothesis testing. Use control experiments to isolate intermediates and validate proposed mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.